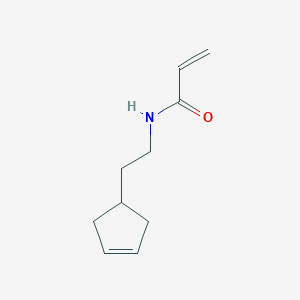
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are drugs that block the activity of the cannabinoid receptor CB1. The CB1 receptor is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. CP-544326 has been shown to be effective in a range of scientific research applications, including the study of the CB1 receptor and its role in various diseases.
Mécanisme D'action
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide works by blocking the activity of the CB1 receptor, which is found in the brain and is involved in the regulation of appetite, pain, mood, and other physiological processes. The compound binds to the CB1 receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the CB1 receptor and a decrease in the effects of endogenous cannabinoids.
Biochemical and Physiological Effects
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the reduction of appetite and body weight in animal models of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide for lab experiments is its specificity for the CB1 receptor. The compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the CB1 receptor and its role in various diseases. However, one of the limitations of N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide is its relatively low potency compared to other CB1 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
Orientations Futures
There are several future directions for research on N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide and its potential therapeutic applications. One area of research is the development of more potent CB1 receptor antagonists that may have greater therapeutic efficacy. Another area of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. Finally, the development of novel drug delivery systems for N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide may improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-cyclopenten-1-ol with 2-propynoic acid and subsequent conversion to the amide using standard peptide coupling reagents. The compound can also be synthesized using alternative methods, such as the reaction of 3-cyclopenten-1-ol with propargyl bromide followed by conversion to the amide using standard peptide coupling reagents.
Applications De Recherche Scientifique
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a range of scientific research areas. One of the most promising areas of research is the study of the CB1 receptor and its role in various diseases, such as obesity, diabetes, and neurodegenerative disorders. N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide has been shown to be effective in blocking the activity of the CB1 receptor, which may have therapeutic implications for these diseases.
Propriétés
IUPAC Name |
N-(2-cyclopent-3-en-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-8-7-9-5-3-4-6-9/h2-4,9H,1,5-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJNOQMXLMXARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopent-3-en-1-ylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)
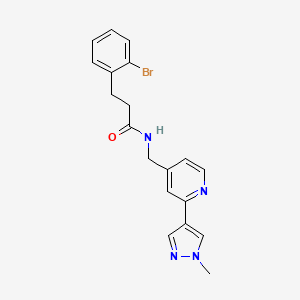

![8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384288.png)
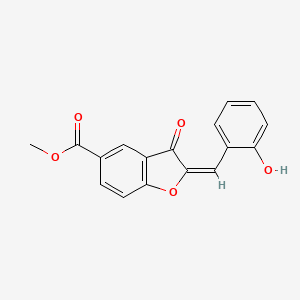
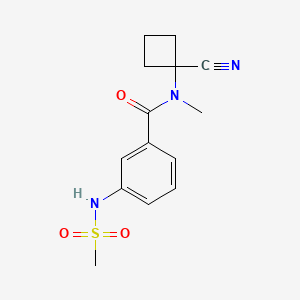
![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)

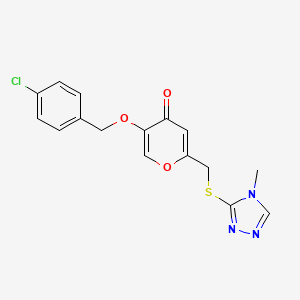
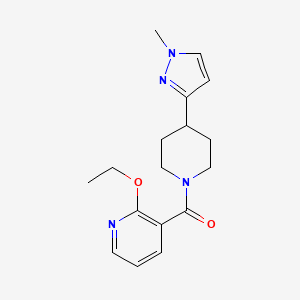


![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)